(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride
Overview
Description
(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of dihydrobenzo[b][1,4]dioxin, a bicyclic structure containing two oxygen atoms in a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the dihydrobenzo[b][1,4]dioxin ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the benzene ring.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride
- (6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
- (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
Uniqueness
(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the dioxin ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7th position and the methanamine group at the 6th position provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10;/h4-5H,2-3,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUVGIBIKATAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN)OCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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